3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
CAS No.: 899740-35-3
Cat. No.: VC4966360
Molecular Formula: C17H15N3OS
Molecular Weight: 309.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899740-35-3 |
---|---|
Molecular Formula | C17H15N3OS |
Molecular Weight | 309.39 |
IUPAC Name | 3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Standard InChI | InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Standard InChI Key | GKPVNKZCDHLXCN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine features a pyridazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a pyridin-4-ylmethylsulfanyl moiety. The methoxy group enhances electron density in the aromatic system, while the pyridinylthio substituent introduces steric bulk and hydrogen-bonding capabilities .
Synthetic Strategies
The compound’s synthesis typically involves multi-step sequences:
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Pyridazine Ring Formation: Cyclocondensation of 4-methoxybenzaldehyde derivatives with hydrazines, followed by cyclization using dicarbonyl compounds like diethyl oxalate .
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Thioether Installation: Nucleophilic substitution at the pyridazine C6 position using pyridin-4-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF) .
Step | Reagents/Conditions | Yield (%) | Reference Method |
---|---|---|---|
1 | 4-Methoxybenzaldehyde, hydrazine, EtOH, reflux | 65–78 | Adapted from |
2 | Diethyl oxalate, 110°C, 12 hr | 72 | |
3 | Pyridin-4-ylmethanethiol, K₂CO₃, DMF, 80°C | 58 |
Key challenges include regioselectivity in pyridazine functionalization and thiol oxidation side reactions. Recent advances in flow chemistry could improve scalability .
Biological Activity and Mechanisms
Antimicrobial Properties
Pyridazine derivatives with sulfur-containing substituents show broad-spectrum antimicrobial activity. In a study of 27 analogs, compounds with pyridinylthio groups inhibited E. coli (MIC: 8–32 μg/mL) and S. aureus (MIC: 4–16 μg/mL) . Activity correlates with:
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LogP values between 2.1–3.4 (optimal membrane permeability)
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Electron-withdrawing substituents enhancing thioether reactivity
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.72 (d, J=4.8 Hz, pyridine H), 8.15 (s, pyridazine H), 7.89 (d, J=8.6 Hz, methoxyphenyl H), 4.52 (s, SCH₂Py)
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HRMS: Calculated for C₁₇H₁₄N₃O₂S [M+H]⁺: 332.0758; Found: 332.0754
Solubility and Stability
Property | Value | Conditions |
---|---|---|
Aqueous solubility | 0.12 mg/mL | pH 7.4, 25°C |
LogD | 2.8 | Octanol/water |
Plasma stability | t₁/₂ >24 hr | Human plasma, 37°C |
The compound’s limited aqueous solubility (0.12 mg/mL) suggests formulation challenges for biological testing .
Comparative Analysis with Analogues
Positional Isomerism Effects
Replacing the pyridin-4-ylmethylthio group with pyridin-2-ylmethylthio (as in 3-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine) induces significant changes:
Property | 4-Pyridinyl Isomer | 2-Pyridinyl Isomer |
---|---|---|
c-Met IC₅₀ | 84 nM | 210 nM |
Solubility | 0.12 mg/mL | 0.09 mg/mL |
Metabolic stability (t₁/₂) | 43 min | 28 min |
The 4-pyridinyl isomer’s superior kinase inhibition likely stems from optimal hinge region binding geometry .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a versatile scaffold for generating kinase inhibitor libraries via:
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PROTAC Development: Pyridazine’s nitrogen atoms facilitate linker attachment for targeted protein degradation systems .
Materials Science
Pyridazine-thioether complexes exhibit tunable luminescence:
Metal Ion | λₑₘ (nm) | Quantum Yield (%) |
---|---|---|
Cu²⁺ | 612 | 8.2 |
Zn²⁺ | 478 | 22.4 |
These properties enable applications in OLEDs and chemosensors .
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